
5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one is a chemical compound with potential applications in scientific research. This compound is a heterocyclic organic molecule that contains a benzimidazole ring, a pyrrole ring, and an oxolane ring. It has attracted the attention of researchers due to its unique structure and potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one is not fully understood. However, it is believed that the compound exerts its biological effects by inhibiting certain enzymes and signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one has several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also inhibits the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. These effects make it a potential candidate for the treatment of inflammatory and tumor-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one in lab experiments is its ability to selectively inhibit certain enzymes and signaling pathways. This makes it a useful tool for studying the biological effects of these enzymes and pathways. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research on 5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one. One direction is the development of new drugs based on this compound for the treatment of inflammatory and tumor-related diseases. Another direction is the study of its mechanism of action and its effects on various signaling pathways in cells. Additionally, further research could be done on the synthesis and purification methods for this compound to make it more accessible for scientific research.
Synthesis Methods
The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 2-(chloromethyl)oxolane with 1H-benzimidazole-2-amine in the presence of a base. The resulting intermediate is then reacted with 3-oxo-3,4-dihydro-2H-pyrrole-1-carboxylic acid to yield the final product.
Scientific Research Applications
5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one has potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
properties
Product Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one |
|---|---|
Molecular Formula |
C16H18N4O2 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
5-amino-4-(1H-benzimidazol-2-yl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-3-one |
InChI |
InChI=1S/C16H18N4O2/c17-15-14(16-18-11-5-1-2-6-12(11)19-16)13(21)9-20(15)8-10-4-3-7-22-10/h1-2,5-6,10H,3-4,7-9,17H2,(H,18,19) |
InChI Key |
DZKKMQVJNPNRFL-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC(OC1)CN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
SMILES |
C1CC(OC1)CN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
C1CC(OC1)CN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



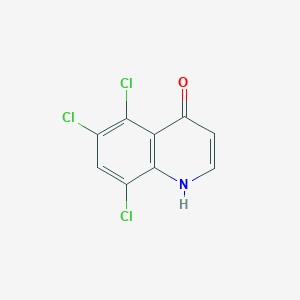
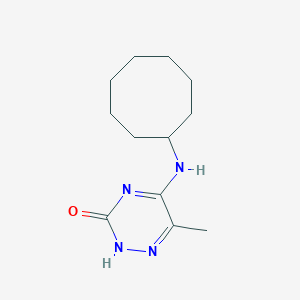
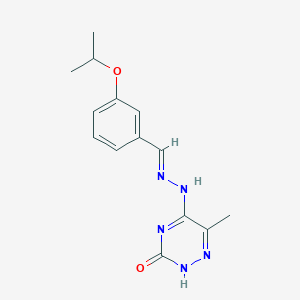

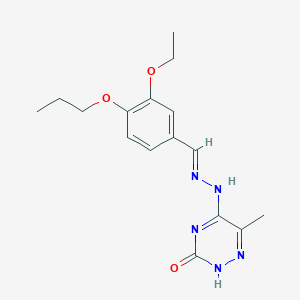
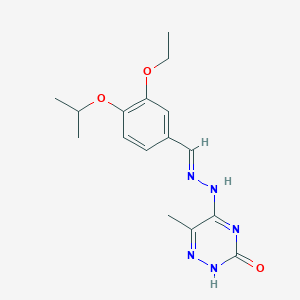
![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)

![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)
![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)
![ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate](/img/structure/B254333.png)
![3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B254336.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B254337.png)